molecular formula C15H22N4O2S B6576102 3-methyl-8-((2-methylallyl)thio)-7-pentyl-1H-purine-2,6(3H,7H)-dione CAS No. 371234-89-8

3-methyl-8-((2-methylallyl)thio)-7-pentyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B6576102
CAS No.: 371234-89-8
M. Wt: 322.4 g/mol
InChI Key: VWXAJYOVPMWZMK-UHFFFAOYSA-N
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Description

3-methyl-8-((2-methylallyl)thio)-7-pentyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound that belongs to the purine family. This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups, including a methyl group, a pentyl chain, and a thioether linkage. The compound’s intricate structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-8-((2-methylallyl)thio)-7-pentyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. The synthetic route may include:

    Formation of the purine core: This step involves the cyclization of appropriate precursors to form the purine ring system.

    Introduction of the pentyl chain: This can be achieved through alkylation reactions using pentyl halides under basic conditions.

    Thioether formation:

    Methylation: The final step involves the methylation of the purine core, which can be achieved using methylating agents such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-methyl-8-((2-methylallyl)thio)-7-pentyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under hydrogenation conditions to remove double bonds or reduce functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides, thiols, and bases like sodium hydride.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced purine derivatives.

    Substitution: Various substituted purine derivatives.

Scientific Research Applications

3-methyl-8-((2-methylallyl)thio)-7-pentyl-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-methyl-8-((2-methylallyl)thio)-7-pentyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thioether linkage and the purine core play crucial roles in its binding affinity and specificity. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: 1,3,7-trimethylxanthine, a well-known stimulant.

    Theobromine: 3,7-dimethylxanthine, found in chocolate.

    Theophylline: 1,3-dimethylxanthine, used in respiratory diseases.

Uniqueness

3-methyl-8-((2-methylallyl)thio)-7-pentyl-1H-purine-2,6(3H,7H)-dione is unique due to its specific substitutions, which confer distinct chemical and biological properties. Its thioether linkage and pentyl chain differentiate it from other purine derivatives, potentially leading to unique interactions and applications.

Properties

IUPAC Name

3-methyl-8-(2-methylprop-2-enylsulfanyl)-7-pentylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O2S/c1-5-6-7-8-19-11-12(16-15(19)22-9-10(2)3)18(4)14(21)17-13(11)20/h2,5-9H2,1,3-4H3,(H,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWXAJYOVPMWZMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=C(N=C1SCC(=C)C)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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